1,6-Dihydroxy-2,4-dimethoxyanthraquinone
Overview
Description
1,6-Dihydroxy-2,4-dimethoxyanthraquinone, also known as 1,6-DDMA, is an organic compound with the CAS Registry Number 142878-33-9 . It is a type of anthraquinone, a class of compounds known for their aromatic and polycyclic properties .
Molecular Structure Analysis
The molecular formula of 1,6-Dihydroxy-2,4-dimethoxyanthraquinone is C16H12O6 . Its structure elucidation can be accomplished by analysis of the 1D and 2D NMR, IR, and mass spectra .Scientific Research Applications
Anthraquinone Derivatives in Medicinal Research
1,6-Dihydroxy-2,4-dimethoxyanthraquinone, a type of anthraquinone, has shown significant potential in various scientific research areas, particularly in medicinal research. Anthraquinones are known for their diverse biological activities. For instance, some anthraquinone derivatives have been investigated for their antimicrobial properties. A study conducted by Xiang et al. (2008) reported that certain anthraquinones demonstrated significant antimicrobial activity against a range of bacteria and fungi, highlighting their potential as antimicrobial agents (Xiang et al., 2008).
Potential in Cancer Research
In the realm of cancer research, anthraquinones have also been the subject of numerous studies. For example, Kanokmedhakul et al. (2005) isolated various anthraquinones that exhibited cytotoxicity to certain cancer cell lines, suggesting their potential as anticancer compounds (Kanokmedhakul et al., 2005).
properties
IUPAC Name |
1,6-dihydroxy-2,4-dimethoxyanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-10-6-11(22-2)16(20)13-12(10)15(19)9-5-7(17)3-4-8(9)14(13)18/h3-6,17,20H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOVYGVUYZKMOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=C1C(=O)C3=C(C2=O)C=CC(=C3)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30162206 | |
Record name | 1,6-Dihydroxy-2,4-dimethoxyanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30162206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Dihydroxy-2,4-dimethoxyanthraquinone | |
CAS RN |
142878-33-9 | |
Record name | 1,6-Dihydroxy-2,4-dimethoxyanthraquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142878339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6-Dihydroxy-2,4-dimethoxyanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30162206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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